molecular formula C16H18N4OS B11061926 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide

Cat. No.: B11061926
M. Wt: 314.4 g/mol
InChI Key: UIHIRILFEBCLEP-UHFFFAOYSA-N
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Description

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that includes a naphthyridine core, a cyano group, and a cyclopropylacetamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.

    Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions using thiol reagents.

    Formation of the cyclopropylacetamide moiety: This step typically involves the reaction of the intermediate with cyclopropylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. The cyano group and the naphthyridine core are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • **2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

Uniqueness

What sets 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide apart is its cyclopropylacetamide moiety, which can impart unique steric and electronic properties. This can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-cyclopropylacetamide

InChI

InChI=1S/C16H18N4OS/c17-8-11-7-13-15(10-3-5-20(13)6-4-10)19-16(11)22-9-14(21)18-12-1-2-12/h7,10,12H,1-6,9H2,(H,18,21)

InChI Key

UIHIRILFEBCLEP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4

Origin of Product

United States

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